2,4,6-Trichlorobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4,6-trichlorobenzoyl chloride involves reactions between specific aryl compounds and chlorinating agents. For instance, the synthesis of dichlorobenzamide derivatives from reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N'-dimethylformamide solution demonstrates the reactivity of chlorobenzoyl chlorides with amines to form amide compounds in good yields. These reactions, carried out at elevated temperatures, highlight the chemical versatility and reactivity of chlorobenzoyl chlorides (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of related chlorobenzoyl compounds, such as 2,4,6-trichlorophenylisonitrile and 2,4,6-trichlorobenzonitrile, showcases the arrangement of chlorine atoms and their impact on the overall molecular geometry. These compounds exhibit distinct layer-stacking modes and intermolecular interactions, such as Cl...CN and Cl...NC interactions, which contribute to their structural stability and reactivity (Pink et al., 2000).
Scientific Research Applications
Esterification and Large-Ring Lactonization : A study by Inanaga et al. (1979) developed a rapid and mild esterification method using 2,4,6-trichlorobenzoic anhydrides and 4-dimethylaminopyridine, which was successfully applied to the synthesis of large-ring lactones (Inanaga et al., 1979).
Efficient Esterification Method : Okuno et al. (2014) described the use of a modified Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride-4-dimethylaminopyridine) for providing a convenient and efficient esterification method, eliminating the need for intractable acid chloride or acid anhydrides (Okuno et al., 2014).
Aromatization and Ring Splitting : Kutkevichus et al. (1974) found that thionyl chloride can partially chlorinate certain compounds at specific positions, leading to aromatization and partial splitting of tetrahydropyridine rings (Kutkevichus et al., 1974).
Toxicity Studies : Johannsen and Levinskas (1987) researched the oral toxicity of trichlorobenzyl chloride and its acid derivative, noting that trichlorobenzyl chloride can cause weight gain retardation and degenerative liver changes in rats (Johannsen & Levinskas, 1987).
Ortho Effect in Solvolyses : Park and Kevill (2012) studied the ortho effect in the solvolyses of similar compounds, observing how certain substituents can hinder attacks on acyl carbon, influencing reaction pathways (Park & Kevill, 2012).
Advanced Oxidation Processes : Yuan et al. (2011) examined how chloride ion concentrations can affect the degradation of dyes in advanced oxidation processes, potentially leading to the formation of chlorinated aromatic compounds (Yuan et al., 2011).
Wastewater Treatment : Gaya et al. (2010) explored the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder, demonstrating its potential in wastewater treatment (Gaya et al., 2010).
Mechanism of Action
Target of Action
2,4,6-Trichlorobenzoyl chloride, also known as Yamaguchi’s reagent, is primarily used in organic synthesis . Its primary targets are alcohols, with which it readily reacts .
Mode of Action
The compound interacts with its targets (alcohols) in a process known as Yamaguchi esterification . In this reaction, this compound, when mixed with a stoichiometric amount of 4-dimethylaminopyridine, cyclizes and forms esters . This reaction results in the creation of 2,4,6-trichlorobenzoic acid as a byproduct .
Biochemical Pathways
The Yamaguchi esterification process is a crucial biochemical pathway affected by this compound . This pathway leads to the formation of esters, which are essential components in a variety of biological processes and pharmaceutical products .
Pharmacokinetics
It’s worth noting that the compound is a light yellow liquid with a density of 1561 g/mL at 25 °C .
Result of Action
The primary result of this compound’s action is the formation of esters via the Yamaguchi esterification process . These esters have a wide range of applications in organic chemistry and medicinal chemistry .
Action Environment
This compound is sensitive to moisture and reacts with water . Therefore, it must be kept in a dry and well-ventilated place . It’s also worth noting that the compound has a boiling point of 107-108 °C at 6 mmHg, indicating that it can be volatile under certain conditions .
Safety and Hazards
Future Directions
2,4,6-Trichlorobenzoyl chloride may be used in the preparation of γ-lactone and δ-lactone, aliphatic aromatic anhydrides, required for the synthesis of amphiphilic hyaluronan, mixed anhydride, required for the synthesis of angelate esters, synthesis of both spongistatin 1 and spongistatin 2, and large-ring lactones in high yields .
properties
IUPAC Name |
2,4,6-trichlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGSEIVTQLXWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369980 | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4136-95-2 | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4136-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRICHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1083Y98L1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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